Phenylethynyl vs. Phenyl: Lipophilicity Advantage
The target compound exhibits a computed XLogP3 of 2.8, which is significantly higher than the simpler 6-phenyl-3(2H)-pyridazinone (CAS 2166-31-6), which has a predicted LogP of approximately 1.5 [1]. This >1.3 log unit increase is directly attributable to the phenylethynyl substituent at C6, which introduces additional hydrophobic surface area and π-electron density. The enhanced lipophilicity can improve membrane permeability but also requires monitoring for potential solubility limitations in aqueous assay buffers.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 6-Phenyl-3(2H)-pyridazinone (CAS 2166-31-6): Predicted LogP ≈ 1.5 |
| Quantified Difference | ΔLogP ≈ +1.3 (target more lipophilic) |
| Conditions | Computed values; PubChem XLogP3 algorithm and standard LogP prediction methods. |
Why This Matters
Higher lipophilicity can translate to improved passive membrane permeability, a critical parameter for cell-based assays and in vivo applications, but must be balanced against aqueous solubility for accurate dose-response measurements.
- [1] PubChem. 2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone, CID 11447776; 6-Phenyl-3(2H)-pyridazinone, CID 135408642. National Center for Biotechnology Information. View Source
